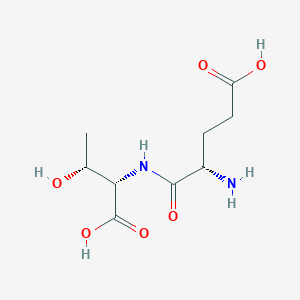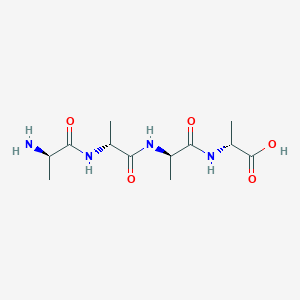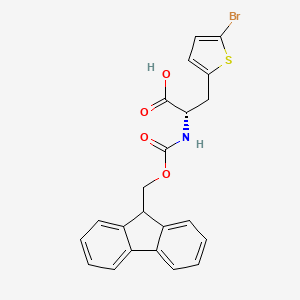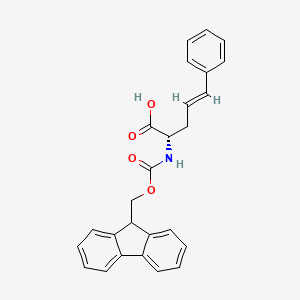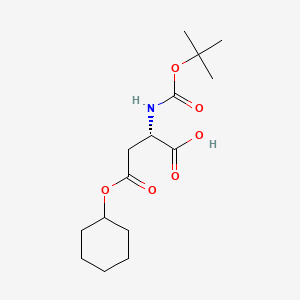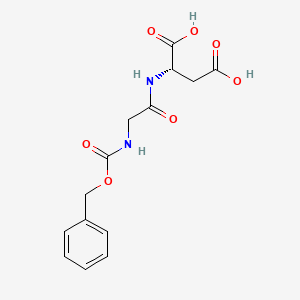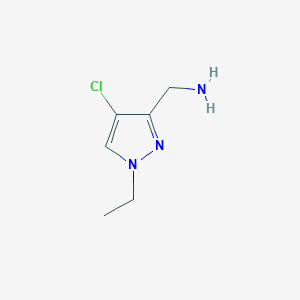
(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine" is a derivative of the pyrazole class of heterocyclic compounds, which are characterized by a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antimalarial, and antipsychotic properties. The presence of a chlorine atom and an ethyl group in the compound suggests potential for specific biological activities and interactions due to these substituents.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring through reactions such as condensation or cycloaddition. For instance, a related compound, tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine, was synthesized using a [1,3]-dipolar cycloaddition reaction, starting from enantiopure L-phenylalanine and N-benzyl-3-pyrroline . Another example is the synthesis of (8-chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone, which was achieved through the condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with isonicotinic acid hydrazide (INH) in absolute ethanol . These methods highlight the versatility of synthetic approaches in the creation of chlorinated pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite diverse, depending on the substituents attached to the core pyrazole ring. For example, the compound 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol exhibits a planar benzene ring system with two pyrazole rings arranged trans to each other, forming specific dihedral angles . This arrangement can influence the compound's reactivity and interaction with biological targets. The molecular structure is often confirmed using techniques such as X-ray diffraction and optimized using computational methods like density functional theory (DFT) .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, which are influenced by the functional groups present in the molecule. The reactivity can be modulated by the presence of electron-withdrawing or electron-donating substituents, such as the chlorine atom, which can affect the electron density of the pyrazole ring. The specific chemical reactions that "(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine" can undergo have not been detailed in the provided papers, but it can be inferred that its reactivity would be similar to other chlorinated pyrazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and luminescent properties, are crucial for their application in various fields. For instance, the luminescent properties of 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol were investigated, suggesting potential use in optical materials or sensors . The physical properties are often determined experimentally and can be complemented by theoretical studies, such as DFT calculations, to predict and understand these characteristics .
Applications De Recherche Scientifique
Chemical Inhibition and Drug Interactions
(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine has been recognized for its potential role in chemical inhibition, particularly in relation to cytochrome P450 (CYP) isoforms in human liver microsomes. CYP enzymes metabolize a wide range of drugs, and understanding the selectivity and potency of chemical inhibitors like (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine is crucial for predicting drug-drug interactions. It's important to note that accurate phenotyping using selective chemical inhibitors helps in assessing the contribution of various CYP isoforms to drug metabolism, thus preventing potential adverse drug interactions (Khojasteh et al., 2011).
Synthesis and Biological Activities
The compound is part of the pyrazole class, a significant category of heterocyclic compounds, known for their presence in compounds exhibiting a variety of agrochemical and pharmaceutical activities. The synthesis of pyrazole derivatives, including (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine, has been carried out under different conditions, demonstrating their potential in displaying diverse physical and chemical properties. These properties include herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).
Medicinal Chemistry and Drug Design
The pyrazole moiety is an integral component in medicinal chemistry, with (4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine being part of this significant class. Pyrazole derivatives are extensively used as synthons in organic synthesis and have been observed to possess a range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV. The synthesis and functionalization of such compounds are crucial for extending the categories of heterocyclic systems and designing more active biological agents (Dar & Shamsuzzaman, 2015).
Propriétés
IUPAC Name |
(4-chloro-1-ethylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZJZDGZPVYJTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426882 |
Source


|
| Record name | 1-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanamine | |
CAS RN |
1001611-12-6 |
Source


|
| Record name | 4-Chloro-1-ethyl-1H-pyrazole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001611-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

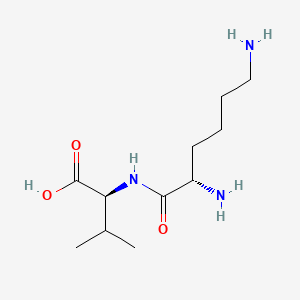
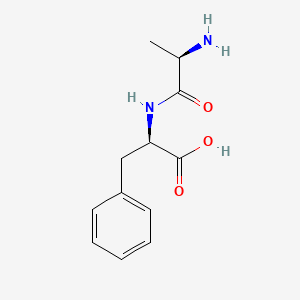
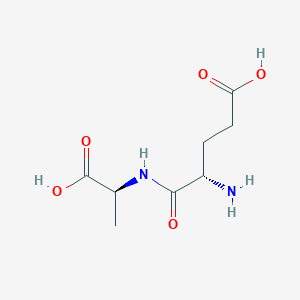
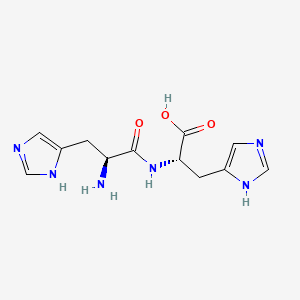
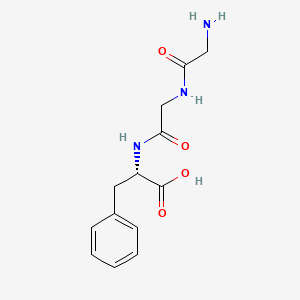
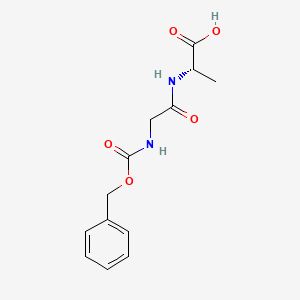
![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)
